5-Isopentyl-3-methylisoxazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H15NO |
|---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
3-methyl-5-(3-methylbutyl)-1,2-oxazole |
InChI |
InChI=1S/C9H15NO/c1-7(2)4-5-9-6-8(3)10-11-9/h6-7H,4-5H2,1-3H3 |
InChI Key |
WLAZVVKLXMXIRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)CCC(C)C |
Origin of Product |
United States |
Synthetic Methodologies for Isoxazole Ring Systems and 5 Isopentyl 3 Methylisoxazole Analogs
Classical Approaches to Isoxazole (B147169) Synthesis
Traditional methods for constructing the isoxazole scaffold have long been established, primarily relying on cycloaddition and condensation reactions. These robust methods continue to be valuable in organic synthesis.
Cycloaddition Reactions in Isoxazole Formation
The [3+2] cycloaddition reaction, also known as the Huisgen 1,3-dipolar cycloaddition, is a cornerstone of isoxazole synthesis. nanobioletters.comeresearchco.com This reaction involves the combination of a nitrile oxide (a 1,3-dipole) with an alkyne (a dipolarophile) to form the five-membered isoxazole ring. nanobioletters.comeresearchco.com For the synthesis of 3,5-disubstituted isoxazoles like 5-isopentyl-3-methylisoxazole, this typically involves the reaction of a nitrile oxide with a terminal alkyne. nih.gov
The regioselectivity of this reaction is a key consideration, with the concerted mechanism generally leading to the 3,5-disubstituted product. The nitrile oxides themselves are often generated in situ from the corresponding aldoximes through oxidation. nanobioletters.comsciforum.net Various oxidizing agents can be employed for this transformation. Hypervalent iodine reagents are one such class of oxidants used to generate nitrile oxides from oximes for subsequent cycloaddition. nanobioletters.com
Intramolecular nitrile oxide cycloaddition (INOC) reactions have also been utilized to create complex fused isoxazole systems. mdpi.commdpi.com This strategy involves a molecule containing both a nitrile oxide precursor and an alkyne or alkene moiety, which then cyclize intramolecularly. mdpi.commdpi.com
A summary of representative 1,3-dipolar cycloaddition reactions for the synthesis of 3,5-disubstituted isoxazoles is presented in the table below.
| Dipolarophile (Alkyne) | 1,3-Dipole Precursor (Oxime) | Oxidant/Conditions | Product | Yield (%) | Reference |
| Terminal Alkynes | Aldehydic Oximes | Hypervalent Iodine Reagents | 3,5-Disubstituted Isoxazoles | Varies | nanobioletters.comsciforum.net |
| Resin-bound Alkynes | N-Hydroxybenzimidoyl Chlorides | in situ generation | Resin-bound Disubstituted Isoxazoles | Varies | nih.gov |
| Propargyl Ester | Aldoxime | Copper Catalyst | 3,5-Disubstituted Isoxazoles | High | eresearchco.com |
Condensation Reactions for Isoxazole Scaffolds
Another classical and widely employed method for the synthesis of isoxazoles is the condensation reaction of a 1,3-dicarbonyl compound, or a synthetic equivalent, with hydroxylamine (B1172632). researchgate.net This approach is particularly relevant for the synthesis of 3,5-dialkylisoxazoles. For the synthesis of this compound, the corresponding β-diketone, 2,4-octanedione, would be reacted with hydroxylamine hydrochloride.
The mechanism of this reaction can be influenced by the pH of the reaction medium. The initial step involves the formation of an oxime with one of the carbonyl groups, followed by intramolecular cyclization and dehydration to yield the isoxazole ring. The Claisen isoxazole synthesis, which involves the condensation of β-keto esters with hydroxylamine, can lead to different isomers depending on the reaction conditions and the substitution pattern of the starting material. youtube.com
The following table provides examples of condensation reactions for the synthesis of isoxazole derivatives.
| β-Dicarbonyl Compound | Reagent | Conditions | Product | Yield (%) | Reference |
| 2,4-Pentanedione | Hydroxylamine | Ultrasound | 3,5-Dimethylisoxazole (B1293586) | Varies | mdpi.com |
| α,β-Unsaturated Ketones | Hydroxylamine Hydrochloride | Trichloroisocyanuric acid (TCCA) | 3,5-Diarylisoxazoles | High | researchgate.net |
Cycloisomerization Strategies in Isoxazole Construction
Cycloisomerization reactions provide an atom-economical route to isoxazoles from appropriately functionalized acyclic precursors. A significant strategy in this category is the cycloisomerization of α,β-acetylenic oximes. organic-chemistry.org This transformation can be catalyzed by various transition metals, with gold(III) chloride being a particularly effective catalyst. lookchem.comresearchgate.net This methodology allows for the selective synthesis of 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles by choosing the appropriate substituents on the acetylenic oxime starting material. organic-chemistry.orglookchem.com
The reaction proceeds under mild conditions and generally affords good to excellent yields of the isoxazole products. lookchem.com The mechanism is believed to involve the activation of the alkyne by the metal catalyst, followed by intramolecular nucleophilic attack of the oxime nitrogen.
Modern Advances in Isoxazole Synthesis Relevant to Alkyl-Substituted Derivatives
Recent advancements in synthetic organic chemistry have led to the development of more efficient, selective, and environmentally friendly methods for the synthesis of isoxazoles. These modern approaches often utilize transition-metal catalysis and adhere to the principles of green chemistry.
Transition Metal-Catalyzed Cycloadditions
While classical 1,3-dipolar cycloadditions are highly effective, transition metal-catalyzed variations have emerged to offer alternative reactivity and selectivity. researchgate.net Copper-catalyzed [3+2] cycloaddition reactions of alkynes with in situ generated nitrile oxides have been shown to be highly regioselective. organic-chemistry.org These reactions provide a single-step synthesis of isoxazoles with a high degree of functional group tolerance. organic-chemistry.org
Palladium-catalyzed reactions have also been employed in the synthesis of highly substituted isoxazoles. nih.gov For instance, the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes can be followed by palladium-catalyzed cross-coupling reactions to introduce further diversity into the isoxazole core. nih.gov
The table below summarizes some examples of transition metal-catalyzed isoxazole syntheses.
| Alkyne Substrate | Oxime/Nitrile Oxide Source | Catalyst | Product | Yield (%) | Reference |
| Terminal Alkynes | Coupling of Copper Carbene and Nitroso Radical | Copper | 3,5-Disubstituted Isoxazoles | Varies | organic-chemistry.org |
| 2-Alkyn-1-one O-methyl oximes | - | Palladium (for subsequent functionalization) | 3,4,5-Trisubstituted Isoxazoles | Varies | nih.gov |
| α,β-Acetylenic Oximes | - | Gold(III) Chloride | Substituted Isoxazoles | Good to Excellent | lookchem.com |
Green Chemistry Approaches in Isoxazole Synthesis
In line with the growing importance of sustainable chemistry, several green synthetic methods for isoxazole preparation have been developed. mdpi.comresearchgate.netbohrium.com These approaches aim to reduce the use of hazardous solvents and reagents, minimize energy consumption, and improve reaction efficiency.
Ultrasound irradiation has been successfully applied to the synthesis of isoxazoles, often leading to shorter reaction times and higher yields compared to conventional heating methods. mdpi.comnih.gov For example, the synthesis of 3,5-dimethylisoxazole from 2,4-pentanedione and hydroxylamine can be achieved in a one-pot reaction under ultrasound conditions. mdpi.com Ultrasound has also been utilized in one-pot, multi-component reactions to construct more complex isoxazole derivatives. mdpi.com
Microwave-assisted synthesis is another powerful green chemistry tool that has been employed for the rapid and efficient synthesis of isoxazoles. abap.co.inbenthamdirect.com Microwave heating can significantly accelerate reaction rates, leading to the formation of isoxazole products in minutes rather than hours. benthamdirect.com This technique has been applied to the synthesis of isoxazole derivatives from chalcones and hydroxylamine hydrochloride. benthamdirect.com The use of water as a solvent in these green methodologies further enhances their environmental friendliness. researchgate.net
The following table highlights some green chemistry approaches to isoxazole synthesis.
| Starting Materials | Green Technology | Conditions | Product | Yield (%) | Reference |
| 2,4-Pentanedione, Hydroxylamine | Ultrasound | One-pot | 3,5-Dimethylisoxazole | Varies | mdpi.com |
| Chalcones, Hydroxylamine hydrochloride | Microwave Irradiation | Sodium acetate (B1210297) | 5-(Substituted phenyl)-3-phenylisoxazole | 67-82 | benthamdirect.com |
| Aldehydes, Hydroxylamine hydrochloride, Alkenes/Alkynes | Ultrasound | Water, KI/Oxone | Isoxazolines/Isoxazoles | 70-95 | researchgate.net |
Regioselective Functionalization Techniques
The controlled synthesis of specifically substituted isoxazoles, known as regioselectivity, is a critical aspect of synthetic organic chemistry, as the substitution pattern on the isoxazole ring dictates its chemical properties and biological activity. A primary challenge in isoxazole synthesis, particularly through the classic Claisen condensation of a 1,3-dicarbonyl compound with hydroxylamine, is the potential formation of a mixture of regioisomers. nih.gov Modern methodologies have focused on overcoming this limitation by carefully controlling reaction conditions and precursor structures.
One effective strategy involves the use of β-enamino diketones as precursors. By reacting these substrates with hydroxylamine, chemists can direct the cyclization to favor the formation of a specific regioisomer. The regiochemical outcome can be influenced by several factors, including the choice of solvent, the presence of a Lewis acid like boron trifluoride (BF₃), and the inherent structure of the β-enamino diketone itself. nih.gov These variations allow for the selective synthesis of 3,4-disubstituted, 4,5-disubstituted, and 3,4,5-trisubstituted isoxazoles. nih.gov For instance, high regioselectivity (90%) has been achieved using 2 equivalents of BF₃ in acetonitrile (B52724) (MeCN) with pyridine (B92270) at room temperature. nih.gov
Another approach to achieving regioselectivity is through the reaction of fluoroalkyl-substituted ynones with binucleophiles like hydroxylamine (NH₂OH). nih.gov These reactions can proceed via either a 1,2- or 1,4-addition pathway, leading to the formation of single regioisomers of 3- or 5-fluoroalkyl isoxazoles on a large scale. nih.gov The metal-catalyzed 1,2-addition of NH₂OH to ynones, followed by the cyclization of the intermediate oxime, is a reliable route to 3-fluoroalkyl-substituted isoxazoles. nih.gov
| Precursor | Reagent | Key Condition | Outcome |
| β-enamino diketone | Hydroxylamine hydrochloride | Varies (Solvent, Lewis acid) | Controlled access to 4,5-disubstituted, 3,4-disubstituted, and 3,4,5-trisubstituted regioisomers. nih.gov |
| Fluoroalkyl-substituted ynone | NH₂OH | Metal catalysis (e.g., Au, Ag, Cu, Pd, Fe salts) | Regioselective formation of 3- or 5-fluoroalkyl isoxazoles. nih.gov |
| Terminal Alkyne | In situ generated nitrile oxide | Copper(I) catalysis | Regioselective synthesis of 3,5-disubstituted isoxazoles. organic-chemistry.org |
Microwave-Assisted Synthetic Routes
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner product profiles compared to conventional heating methods. abap.co.inresearchgate.net This technology has been successfully applied to the synthesis of isoxazole derivatives, significantly enhancing efficiency.
For example, the synthesis of Schiff bases from 3-amino-5-methyl isoxazole and various substituted salicylaldehydes demonstrates the profound impact of microwave irradiation. While conventional methods require refluxing for 3 hours or more, microwave-assisted synthesis can reduce the reaction time to as little as 30 seconds. researchgate.nettsijournals.com This rapid, solvent-minimal approach not only accelerates the process but also leads to a notable increase in product yields, from 70-81% with conventional heating to 90-95% under microwave conditions. researchgate.nettsijournals.com
Microwave irradiation is also highly effective for one-pot, multicomponent reactions. A notable example is the three-component Sonogashira coupling-cycloaddition sequence to produce 3,4,5-substituted isoxazoles. organic-chemistry.org This process involves the reaction of acid chlorides with terminal alkynes, followed by the in situ generation of nitrile oxides and a subsequent 1,3-dipolar cycloaddition. Under microwave heating, this entire sequence is completed in just 30 minutes, a dramatic reduction from the several days required with conventional methods. organic-chemistry.org The use of microwaves also minimizes the formation of unwanted byproducts, such as furoxan oxides. organic-chemistry.org
| Reaction Type | Reactants | Method | Reaction Time | Yield |
| Schiff Base Formation | 3-amino-5-methyl isoxazole, substituted salicylaldehydes | Conventional | >3 hours | 70-81% |
| Schiff Base Formation | 3-amino-5-methyl isoxazole, substituted salicylaldehydes | Microwave | 30 seconds | 90-95% researchgate.nettsijournals.com |
| Three-Component Coupling-Cycloaddition | Acid chlorides, terminal alkynes, hydroximinoyl chlorides | Conventional | Several days | Moderate |
| Three-Component Coupling-Cycloaddition | Acid chlorides, terminal alkynes, hydroximinoyl chlorides | Microwave | 30 minutes | Moderate to good organic-chemistry.org |
| Isoxazole Synthesis | 1,3-propanediones, hydroxylamine hydrochloride | Microwave | 2.5 minutes | 72% zenodo.org |
Precursors and Intermediate Derivatization in Isoxazole Synthesis
Synthesis of 3-Amino-5-methylisoxazole (B124983) Intermediates
3-Amino-5-methylisoxazole is a crucial intermediate in the synthesis of various pharmaceuticals, particularly sulfa drugs. google.comsigmaaldrich.com Several synthetic routes have been developed to produce this valuable building block with high yield and purity.
One patented process involves reacting a nitrile compound, such as 2-bromocrotononitrile or tetrolonitrile, with hydroxyurea (B1673989) in an alkaline medium (alkali metal hydroxide). google.com A key parameter for the success of this reaction is maintaining the pH between 10.1 and 13, preferably between 10.5 and 12.5. The reaction can be carried out in the presence of an inert organic solvent, and the hydroxyurea can even be prepared in situ. google.com
Another method starts from more readily available materials, ethyl acetate and acetonitrile. google.com These are first reacted in the presence of a metal alkali to form acetyl acetonitrile. This intermediate is then reacted with p-toluenesulfonyl hydrazide to form a hydrazone, which subsequently undergoes a ring-closure reaction with hydroxylamine under alkaline conditions to yield the final 3-amino-5-methylisoxazole product. google.com This method avoids the use of chlorinated solvents like chloroform (B151607) or carbon tetrachloride. google.com A further process describes the synthesis starting from 3-hydroxybutyronitrile, which is reacted with hydroxylamine hydrochloride and potassium carbonate, followed by a cyclization step using iron(III) chloride in toluene (B28343) to give a 77% yield. chemicalbook.com
Utilization of Acetyl Acetonitrile in Isoxazole Pathways
Acetyl acetonitrile is a key precursor in certain synthetic pathways leading to isoxazole derivatives. As mentioned, it serves as a central intermediate in a three-step synthesis of 3-amino-5-methyl isoxazole. google.com The synthesis of acetyl acetonitrile itself is achieved through the condensation of ethyl acetate and acetonitrile, facilitated by a strong base like n-butyllithium with diisopropylamine, to generate the necessary carbanion for the reaction. google.com
The structural motif of acetyl acetonitrile is closely related to acetyl acetone (B3395972), a classic 1,3-dicarbonyl compound used in isoxazole synthesis. The reaction between nitrile oxides and acetyl acetone provides a direct route to 4-acetyl-3-aryl-5-methyl isoxazoles. tandfonline.comtandfonline.com This 1,3-dipolar cycloaddition reaction proceeds efficiently at room temperature in a solvent like dichloromethane. tandfonline.comtandfonline.com The nitrile oxides are typically generated in situ from the corresponding aldoximes using an oxidizing agent. tandfonline.comtandfonline.com This highlights the utility of the acetyl acetonitrile and acetyl acetone frameworks as versatile building blocks for constructing the isoxazole ring.
One-Pot Multicomponent Reactions for Substituted Isoxazoles
One-pot multicomponent reactions (MCRs) represent a highly efficient and atom-economical strategy for synthesizing complex molecules like substituted isoxazoles from simple starting materials in a single step. These reactions are particularly valuable as they reduce the need for isolating intermediates, thereby saving time, resources, and minimizing waste. scispace.comresearchgate.net
A common and effective MCR for isoxazole synthesis involves the condensation of a substituted aldehyde, a 1,3-dicarbonyl compound (such as methyl acetoacetate), and hydroxylamine hydrochloride. scispace.comresearchgate.net This approach has been adapted to be more environmentally friendly by using natural acid catalysts found in fruit juices, such as those from Cocos nucifera (coconut), Solanum lycopersicum (tomato), and Citrus limetta (sweet lime). scispace.comresearchgate.net Using these green catalysts, the reaction proceeds with high yields (up to 95%), short reaction times, and simple work-up procedures, avoiding the need for strong acids or bases and column chromatography. scispace.com
The scope of MCRs extends to microwave-assisted syntheses, which further enhance reaction rates and yields. The one-pot, three-component reaction of acid chlorides, terminal alkynes, and hydroximinoyl chlorides under microwave irradiation provides rapid access to a diverse range of 3,4,5-substituted isoxazoles. organic-chemistry.org
Employment of Hydroxylamine and Nitrites in Cyclization Reactions
Hydroxylamine and its salts, particularly hydroxylamine hydrochloride, are fundamental reagents in the construction of the isoxazole ring. The most traditional method for isoxazole synthesis is the cyclocondensation reaction between a 1,3-dicarbonyl compound and hydroxylamine. nih.govyoutube.com This reaction involves the initial formation of an imine (or oxime) at one carbonyl group, followed by an intramolecular attack of the hydroxyl group on the second carbonyl, and subsequent dehydration to form the aromatic isoxazole ring. youtube.com This core reaction is central to many of the synthetic strategies discussed, including one-pot multicomponent reactions and the synthesis of fused isoxazoles. scispace.comresearchgate.netmdpi.com
In addition to hydroxylamine, nitrite (B80452) compounds like tert-butyl nitrite (TBN) and isoamyl nitrite are employed in alternative synthetic routes. organic-chemistry.orgnih.gov These reagents enable an efficient, one-pot synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes. organic-chemistry.org Nitrites can also be used in catalyst-free conditions to synthesize isoxazoles from methyl ketones and terminal alkynes. nih.gov These methods often proceed through radical pathways, where the nitrite induces the formation of reactive intermediates that undergo cycloaddition to form the isoxazole ring. nih.gov
Strategies for Introducing Aliphatic Side Chains, including Isopentyl Moieties
The introduction of an aliphatic side chain, such as an isopentyl group, onto the 5-position of a 3-methylisoxazole (B1582632) ring is primarily accomplished through two highly efficient and regioselective classical synthetic routes: the 1,3-dipolar cycloaddition of a nitrile oxide with a terminal alkyne, and the cyclocondensation reaction of a β-diketone with hydroxylamine.
1,3-Dipolar Cycloaddition
The most versatile and widely utilized method for constructing the isoxazole ring is the [3+2] cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile). wikipedia.orgyoutube.comnih.gov This reaction is a cornerstone of isoxazole synthesis, valued for its high efficiency and control over regioselectivity, particularly when using terminal alkynes. frontiersin.org
To synthesize this compound via this pathway, acetonitrile oxide serves as the precursor for the C3-methyl and ring nitrogen/oxygen atoms, while 4-methyl-1-pentyne (B1581292) provides the C4, C5, and the attached isopentyl group. The nitrile oxide is typically generated in situ from acetaldoxime (B92144) by oxidation with an agent like sodium hypochlorite (B82951) or N-chlorosuccinimide (NCS). core.ac.ukresearchgate.net The subsequent cycloaddition proceeds to yield the target 3,5-disubstituted isoxazole.
Table 1: Synthesis of this compound via 1,3-Dipolar Cycloaddition
| Reactant 1 (1,3-Dipole Precursor) | Reactant 2 (Dipolarophile) | Key Reagents | Product |
| Acetonitrile Oxide (from Acetaldoxime) | 4-Methyl-1-pentyne | Oxidizing Agent (e.g., NaOCl) | This compound |
Cyclocondensation of β-Diketones with Hydroxylamine
A second classical and highly effective method involves the reaction of a β-diketone (a 1,3-dicarbonyl compound) with hydroxylamine (NH₂OH). rsc.orgresearchgate.net This condensation reaction forms the isoxazole ring in a single, reliable step. The regioselectivity of the cyclization depends on the reaction conditions and the nature of the substituents on the diketone.
For the specific synthesis of this compound, the required precursor is 6-methyl-2,4-heptanedione. sigmaaldrich.com In this molecule, the isopentyl moiety is already present as the substituent adjacent to one of the carbonyl groups. Reaction with hydroxylamine leads to the formation of the isoxazole ring. Typically, the nitrogen atom of hydroxylamine attacks the more electrophilic carbonyl carbon, followed by cyclization and dehydration to furnish the aromatic heterocycle.
Table 2: Synthesis of this compound via β-Diketone Condensation
| Reactant 1 (Diketone) | Reactant 2 | Product |
| 6-Methyl-2,4-heptanedione | Hydroxylamine (NH₂OH) | This compound |
Alternative Strategies: Direct Functionalization
While direct functionalization of a pre-formed isoxazole ring is a powerful tool in synthetic chemistry, it is less commonly employed for the introduction of simple alkyl groups like isopentyl. Methods such as C-H activation often require specific directing groups or transition-metal catalysts and are more frequently used to introduce aryl or other functionalized moieties. nih.gov Similarly, the alkylation of precursors like 3,5-dimethylisoxazole can be challenging. While the methyl groups on the isoxazole ring can be functionalized, for instance, in vinylogous reactions when activated by a nitro group, this pathway is indirect and less efficient for synthesizing a specific, unbranched aliphatic chain compared to building the ring from appropriate precursors. nih.gov
Computational and Theoretical Studies of Isoxazole Compounds, Including 5 Isopentyl 3 Methylisoxazole
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, allowing for the detailed investigation of molecular and electronic structures. These methods are widely applied to heterocyclic systems like isoxazoles to elucidate their intrinsic properties.
Density Functional Theory (DFT) has become a primary computational method for studying organic molecules due to its favorable balance of accuracy and computational cost. mdpi.com In the study of isoxazole (B147169) systems, DFT is employed to optimize molecular geometries, calculate vibrational frequencies, and determine electronic properties. nih.gov Various functionals, such as B3LYP, are commonly paired with basis sets like 6-31G(d,p) or 6-311++G(d,p) to model the electronic structure of isoxazole derivatives accurately. researchgate.netirjweb.comtandfonline.com These calculations provide optimized geometric parameters (bond lengths and angles) that are often in good agreement with experimental data from techniques like X-ray crystallography. tandfonline.com DFT studies are also instrumental in understanding the influence of different substituents on the isoxazole ring's electronic and structural characteristics. nih.gov
Table 1: Common DFT Functionals and Basis Sets in Isoxazole Studies
| Method | Description | Typical Application in Isoxazole Studies |
|---|---|---|
| B3LYP | Becke, 3-parameter, Lee-Yang-Parr hybrid functional. It incorporates a portion of exact Hartree-Fock exchange, making it effective for a wide range of organic molecules. | Geometry optimization, electronic property calculation, reaction mechanism investigation. researchgate.netirjweb.com |
| CAM-B3LYP | A long-range corrected hybrid functional, particularly useful for systems where charge-transfer excitations are important. | Calculation of electronic spectra and excited state properties. researchgate.net |
| WB97XD | A hybrid functional that includes empirical dispersion corrections, making it suitable for studying systems with non-covalent interactions. | Analysis of intermolecular interactions and conformational stability. researchgate.net |
| 6-31G(d,p) | A Pople-style split-valence basis set that includes polarization functions on both heavy atoms (d) and hydrogen atoms (p). | Standard basis set for geometry optimizations and electronic structure calculations of medium-sized organic molecules. researchgate.nettandfonline.com |
| 6-311++G(d,p) | A triple-split valence basis set that includes diffuse functions (++) on both heavy and hydrogen atoms, providing a better description of anions and weak interactions. | High-accuracy calculations of electronic energies and properties. irjweb.com |
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity, kinetic stability, and electronic transport properties. sapub.orgnih.gov
For isoxazole derivatives, a smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. irjweb.com Computational studies show that the energies of these orbitals and the size of the gap are significantly influenced by the nature and position of substituents on the isoxazole ring. rsc.org For a molecule like 5-isopentyl-3-methylisoxazole, the electron-donating alkyl groups are expected to raise the energy of the HOMO, which can influence its reactivity profile. DFT calculations are routinely used to compute these values and visualize the spatial distribution of the HOMO and LUMO, identifying the most probable sites for electrophilic and nucleophilic attack. researchgate.netnih.gov
Table 2: Representative Calculated Frontier Orbital Energies and Gaps for Substituted Isoxazoles
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| 3,5-dimethylisoxazole (B1293586) | -6.85 | -0.15 | 6.70 |
| This compound | -6.78 | -0.12 | 6.66 |
| 3-methyl-5-phenylisoxazole | -6.40 | -0.85 | 5.55 |
| 3-(4-nitrophenyl)-5-methylisoxazole | -7.10 | -1.95 | 5.15 |
Note: The values in this table are illustrative, based on general trends observed in computational studies of substituted isoxazoles, and may vary depending on the specific DFT functional and basis set used.
Molecular Modeling and Simulation
Beyond static quantum chemical calculations, molecular modeling and simulation techniques are used to explore the dynamic behavior of molecules, including their conformational preferences and reaction pathways.
For molecules with flexible side chains, such as the isopentyl group in this compound, multiple conformations (spatial arrangements of atoms) are possible. Molecular modeling methods, including molecular mechanics and DFT, can be used to perform conformational searches and identify the lowest energy (most stable) structures. nih.govnih.gov Understanding the preferred conformation is important as it can influence the molecule's physical properties and how it interacts with other molecules. For this compound, computational analysis would focus on the rotational barriers around the single bonds of the isopentyl chain to determine the most stable arrangement relative to the isoxazole ring.
Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. rsc.org A primary route for synthesizing isoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. researchgate.net This reaction can potentially lead to two different regioisomers (e.g., 3,5-disubstituted vs. 3,4-disubstituted isoxazoles). rsc.org
DFT calculations can be used to map the potential energy surface of the reaction, identifying the transition state structures for each possible pathway. tandfonline.combeilstein-journals.org By comparing the calculated activation energies (the energy barrier that must be overcome for the reaction to proceed), chemists can predict which regioisomer will be preferentially formed. researchgate.net Studies on similar reactions have consistently shown that the regioselectivity is governed by the electronic properties of the reactants, as described by FMO theory, and steric factors. nih.govbeilstein-journals.org These theoretical investigations provide a deep understanding of the reaction's regioselectivity, which is essential for designing efficient and selective synthetic strategies. researchgate.net
Table 3: Illustrative DFT-Calculated Activation Energies for Regioisomeric Pathways in a Model [3+2] Cycloaddition
| Reaction Pathway | Description | Calculated Activation Energy (kcal/mol) | Predicted Outcome |
|---|---|---|---|
| Pathway A | Formation of the 3,5-disubstituted isoxazole | 15.2 | Major Product |
| Pathway B | Formation of the 3,4-disubstituted isoxazole | 21.5 | Minor Product |
Note: These are representative values for a model reaction to illustrate how computational chemistry predicts regioselectivity.
Solvent Effects on Reaction Pathways
The choice of solvent can significantly influence the reaction rates and pathways in the synthesis of isoxazole derivatives. Computational studies, often employing continuum solvation models, are instrumental in understanding these effects at a molecular level. These models approximate the solvent as a continuous medium with a defined dielectric constant, allowing for the calculation of the energetic changes of reactants and transition states as they move from the gas phase to a solvated environment. chemrxiv.org
One of the primary synthetic routes to isoxazoles is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. The polarity of the solvent can affect the rate of this reaction by differentially stabilizing the reactants and the transition state. For instance, if the transition state is more polar than the reactants, a more polar solvent will accelerate the reaction, and vice versa. rsc.org
A study on the 1,3-dipolar cycloaddition of 2-furfural oxime and ethyl propiolate demonstrated an unexpected change in regioselectivity with varying solvent polarity. Although the 3,5-disubstituted isoxazole was the major product, its ratio to the 3,4-disubstituted isomer decreased as the solvent polarity increased. Density Functional Theory (DFT) calculations suggested that this could be due to the destabilization of the more polar transition state leading to the 3,5-isomer in more polar solvents. nih.gov
Computational models can be broadly categorized into explicit and implicit solvation models. Implicit models, as mentioned, treat the solvent as a continuum. Explicit models, on the other hand, involve including a number of individual solvent molecules in the quantum mechanical calculation. This approach can be more accurate, especially when specific solute-solvent interactions like hydrogen bonding are crucial, but it is also more computationally expensive. nih.gov An integrated explicit-implicit solvation model often provides a good balance between accuracy and computational cost for studying organocatalytic and transition-metal-catalyzed organic reactions. nih.gov
Table 1: Illustrative Solvent Effects on the Regioselectivity of Isoxazole Synthesis
| Solvent | Dielectric Constant (ε) | Product Ratio (3,5-isomer / 3,4-isomer) |
|---|---|---|
| Toluene (B28343) | 2.4 | 2.0 |
| Dichloromethane | 8.9 | 3.4 |
| Ethanol (B145695) | 24.6 | 1.9 |
| Dimethyl sulfoxide | 47.0 | 1.5 |
Note: Data is illustrative and based on the reaction of 2-furfuryl nitrile oxide with ethyl propiolate. nih.gov This table demonstrates the principle of how solvent polarity can influence the product distribution in isoxazole synthesis.
Structure-Property Relationships (excluding physical/chemical properties)
The electronic structure of the isoxazole ring is a key determinant of its reactivity. Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic properties of isoxazole derivatives like this compound. These methods allow for the calculation of molecular orbitals, charge distributions, and other electronic descriptors. researchgate.net
The isoxazole ring is an electron-rich aromatic system. mdpi.com Theoretical studies on methyl-substituted isoxazoles have shown that the substitution pattern can influence the electronic parameters. For instance, the introduction of methyl groups, which are electron-donating, can affect the charge distribution in the ring. In trimethyl isoxazole, the oxygen atom has the maximum negative charge, suggesting it to be the most probable site for electrophilic attack. researchgate.net
For this compound, the electron-donating nature of the methyl and isopentyl groups is expected to increase the electron density of the isoxazole ring compared to the unsubstituted parent molecule. This increased electron density would likely enhance the reactivity towards electrophiles. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. researchgate.net
In a study of methyl-substituted isoxazoles, it was found that 4,5-dimethyl-substituted isoxazole was predicted to be highly reactive due to a small HOMO-LUMO energy gap. researchgate.net While specific calculations for this compound are not available, it is reasonable to infer that the presence of two alkyl groups would also influence its HOMO-LUMO gap and thus its reactivity.
Theoretical predictions have also been used to study the photochemistry of isoxazole. Upon photoexcitation, a significant portion of isoxazole molecules are predicted to undergo rapid O-N bond cleavage. acs.org The nature of the substituents can influence the efficiency of such photochemical reactions. chemrxiv.org
Table 2: Calculated Electronic Properties of Substituted Isoxazoles (Illustrative)
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Isoxazole | -10.2 | 1.5 | 11.7 |
| 3-Methylisoxazole (B1582632) | -9.8 | 1.6 | 11.4 |
| 5-Methylisoxazole | -9.7 | 1.7 | 11.4 |
| 3,5-Dimethylisoxazole | -9.5 | 1.8 | 11.3 |
Note: These are hypothetical values for illustrative purposes to show the expected trend of alkyl substitution on the electronic properties of the isoxazole ring, based on the principle that alkyl groups are electron-donating.
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of a series of compounds with their biological activity. ijsdr.org In QSAR, the chemical structure is represented by numerical values known as molecular descriptors. Topological descriptors are a class of these descriptors that are derived from the 2D representation of a molecule and encode information about the size, shape, branching, and connectivity of atoms. researchgate.net
For a molecule like this compound, several topological descriptors can be calculated. Some common examples include:
Molecular Connectivity Indices (Chi indices): These indices reflect the degree of branching in a molecule. researchgate.net
Wiener Index: This is the sum of the distances between all pairs of non-hydrogen atoms in the molecular graph. ijsdr.org
Balaban J Index: This index is sensitive to the shape of the molecule. ijsdr.org
Zagreb Indices: These are based on the degrees of the vertices in the molecular graph. ijsdr.org
These descriptors, along with other physicochemical and electronic descriptors, can be used to build a QSAR model. The general workflow for a QSAR study involves:
Data Set Preparation: A series of isoxazole derivatives with known biological activities is compiled.
Descriptor Calculation: A variety of molecular descriptors, including topological ones, are calculated for each molecule in the series.
Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that relates the descriptors to the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. neovarsity.org
While no specific QSAR models for this compound were found in the reviewed literature, the principles of QSAR and the use of topological descriptors are widely applicable to isoxazole derivatives in the context of drug discovery. For example, a QSAR study on a series of 3-(4'-methoxyphenyl)-5-substituted phenylisoxazoles successfully developed a model to predict their anti-inflammatory activity. acs.org Such models can guide the design of new, more potent isoxazole-based compounds.
Table 3: Common Topological Descriptors in QSAR Studies
| Descriptor Type | Description | Information Encoded |
|---|---|---|
| Constitutional | Based on molecular formula | Molecular weight, atom counts |
| Topological | Based on 2D connectivity | Size, shape, branching |
| Geometric | Based on 3D structure | Molecular surface area, volume |
| Electrostatic | Based on charge distribution | Dipole moment, partial charges |
| Quantum-Chemical | From quantum calculations | HOMO/LUMO energies |
Note: This table provides a general overview of different classes of molecular descriptors used in QSAR modeling. ijsdr.orgscribd.com
Spectroscopic Characterization in Advanced Chemical Analysis of 5 Isopentyl 3 Methylisoxazole and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural determination of organic molecules, offering detailed information about the chemical environment of individual atoms.
High-Resolution ¹H NMR Chemical Shift Analysis
The proton NMR (¹H NMR) spectrum of 5-Isopentyl-3-methylisoxazole is expected to exhibit distinct signals corresponding to the protons of the methyl and isopentyl substituents, as well as the lone proton on the isoxazole (B147169) ring. The chemical shifts are influenced by the electron-withdrawing nature of the isoxazole ring and the shielding effects of the alkyl groups.
The proton on the C4 position of the isoxazole ring is anticipated to appear as a singlet in the aromatic region, typically around δ 6.0-6.5 ppm, due to the deshielding effect of the heterocyclic ring. sciarena.com The methyl group at the C3 position is also expected to be a singlet, resonating further upfield, likely in the range of δ 2.2-2.5 ppm.
The isopentyl group at the C5 position will present a more complex set of signals. The methylene (B1212753) protons adjacent to the isoxazole ring (C1') are expected to be a triplet around δ 2.7-2.9 ppm. The subsequent methylene (C2') and methine (C3') protons will appear further upfield, with the terminal methyl groups (C4') being the most shielded and appearing as a doublet around δ 0.9-1.0 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 (isoxazole ring) | 6.15 | Singlet | - |
| CH₃ (at C3) | 2.35 | Singlet | - |
| CH₂ (at C1' of isopentyl) | 2.80 | Triplet | ~7.5 |
| CH₂ (at C2' of isopentyl) | 1.65 | Multiplet | - |
| CH (at C3' of isopentyl) | 1.50 | Multiplet | - |
| CH₃ (at C4' of isopentyl) | 0.95 | Doublet | ~6.5 |
Note: Predicted values are based on typical chemical shifts for substituted isoxazoles and alkyl chains. Actual values may vary depending on the solvent and experimental conditions.
Carbon-13 NMR Chemical Shift Assignments and Structural Elucidation
The Carbon-13 NMR (¹³C NMR) spectrum provides complementary information, revealing the chemical environment of each carbon atom in the molecule. The carbon atoms of the isoxazole ring are expected to resonate at lower fields due to the influence of the heteroatoms.
The C3 and C5 carbons of the isoxazole ring, being attached to the nitrogen and oxygen atoms respectively and bearing substituents, are predicted to have chemical shifts in the range of δ 160-170 ppm. The C4 carbon, bonded to a proton, will likely appear more upfield, around δ 100-105 ppm.
The carbons of the isopentyl and methyl substituents will resonate in the aliphatic region of the spectrum. The methyl carbon at C3 is expected around δ 10-15 ppm. For the isopentyl group, the C1' carbon, being directly attached to the ring, will be the most deshielded of the chain, appearing around δ 25-30 ppm. The other carbons of the isopentyl chain will have shifts in the typical alkane region.
Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C3 (isoxazole ring) | 161.5 |
| C4 (isoxazole ring) | 102.0 |
| C5 (isoxazole ring) | 168.0 |
| CH₃ (at C3) | 11.5 |
| C1' (isopentyl) | 26.0 |
| C2' (isopentyl) | 38.5 |
| C3' (isopentyl) | 27.8 |
| C4' (isopentyl) | 22.5 |
Note: These are estimated chemical shifts based on known data for similar isoxazole structures and alkyl groups. ipb.pt
Two-Dimensional NMR Techniques for Connectivity and Stereochemistry
To definitively assign the proton and carbon signals and to confirm the connectivity of the atoms within this compound, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. For the isopentyl group, correlations would be expected between the protons on C1' and C2', C2' and C3', and C3' and the terminal methyl protons at C4'. This would confirm the structure of the alkyl chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to unambiguously assign each carbon signal to its attached proton(s). For example, the signal at δ 6.15 ppm in the ¹H NMR spectrum would correlate with the carbon signal at δ 102.0 ppm in the ¹³C NMR spectrum, confirming the assignment of C4 and H4.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the placement of the substituents on the isoxazole ring. For instance, the protons of the methyl group at C3 should show a correlation to the C3 and C4 carbons of the isoxazole ring. Similarly, the methylene protons at C1' of the isopentyl group should show correlations to the C5 and C4 carbons of the ring, confirming the 3,5-disubstitution pattern.
Vibrational Spectroscopy for Molecular Structure Confirmation
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the isoxazole ring and the alkyl substituents. The isoxazole ring vibrations typically appear in the fingerprint region of the spectrum.
Key expected vibrational frequencies include C=N stretching, C=C stretching, and N-O stretching of the isoxazole ring. rjpbcs.com The C-H stretching vibrations of the alkyl groups will be prominent in the 2800-3000 cm⁻¹ region. C-H bending vibrations for the methyl and methylene groups will also be present at lower wavenumbers.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H stretching (alkyl) | 2850-2960 | Strong |
| C=N stretching (isoxazole) | 1600-1650 | Medium |
| C=C stretching (isoxazole) | 1550-1600 | Medium |
| C-H bending (alkyl) | 1370-1470 | Medium-Strong |
| N-O stretching (isoxazole) | 1100-1200 | Medium |
| Ring breathing (isoxazole) | 900-1000 | Medium |
Note: These are generalized frequency ranges for the expected functional groups. researchgate.net
Raman Spectroscopy and Surface Enhanced Raman Scattering (SERS) Applications
Raman spectroscopy provides complementary information to FT-IR. Vibrations that are strong in Raman are often weak in IR, and vice-versa. The symmetric vibrations of the isoxazole ring are expected to be particularly Raman active. The C=C and C=N stretching vibrations of the ring should give rise to distinct Raman signals.
Surface-Enhanced Raman Scattering (SERS) is a technique that can significantly enhance the Raman signal of molecules adsorbed onto a nanostructured metal surface. For a compound like this compound, SERS could be utilized to obtain high-quality spectra from very small sample quantities. The enhancement effect is greatest for vibrations of the part of the molecule closest to the surface, which would likely be the isoxazole ring due to the lone pair electrons on the nitrogen and oxygen atoms. This could provide more detailed information about the orientation of the molecule on the surface and enhance the signals of the ring's vibrational modes.
Table 4: Predicted Raman Shifts for this compound
| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |
| C-H stretching (alkyl) | 2850-2960 | Strong |
| C=N stretching (isoxazole) | 1600-1650 | Strong |
| C=C stretching (isoxazole) | 1550-1600 | Strong |
| Ring breathing (isoxazole) | 900-1000 | Strong |
Note: Raman intensities are relative and depend on the polarizability of the bonds.
Electronic Absorption and Emission Spectroscopy (UV-Vis) for Electronic Transitions
Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, is a fundamental technique for probing the electronic transitions within a molecule. For isoxazole and its derivatives, the absorption spectra are typically characterized by transitions involving π-electrons of the heterocyclic ring. The isoxazole ring system exhibits a broad absorption peak around 6.0-6.3 eV, which is indicative of a π→π* electronic transition. acs.org
Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in analyzing the electronic properties of isoxazoles. researchgate.net These theoretical calculations help in determining the energy gap (Eg) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net This energy gap is directly related to the electronic transitions observed in UV-Vis spectra. For instance, a study on isoxazole calculated a theoretical absorption wavelength of 265.1 nm (4.68 eV), which corresponds to the HOMO to LUMO transition. researchgate.net The nature and position of substituents on the isoxazole ring can influence the energies of these molecular orbitals and, consequently, the absorption wavelengths. The isopentyl and methyl groups on this compound are expected to cause a slight shift in the absorption maxima compared to the unsubstituted isoxazole core due to their electron-donating effects.
Table 1: Theoretical UV/Visible Absorption Data for Isoxazole This table presents computational data for the parent isoxazole molecule to illustrate typical electronic transition values.
| Assignment | Theoretical Wavelength (nm) | Excitation Energy (eV) | Oscillator Strength (f) |
| H-0 -> L+0 | 265.1 | 4.68 | 0.7077 |
| Data sourced from a computational analysis using DFT (B3LYP/6-31G(d,p)). researchgate.net |
Mass Spectrometry Applications for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of a compound and for gaining structural insights through the analysis of its fragmentation patterns. In the analysis of this compound, the molecular ion peak (M+) in the mass spectrum would confirm its molecular weight. Electron ionization (EI) is a common technique used to generate ions and induce fragmentation.
The fragmentation of isoxazoles is a subject of detailed study, with collision-induced dissociation (CID) experiments and theoretical calculations providing insights into the dissociation pathways. acs.org The fragmentation chemistry of the isoxazole ring often involves characteristic cleavage patterns. For 3,5-disubstituted isoxazoles, fragmentation can be initiated by the cleavage of the labile N-O bond, leading to a variety of smaller, charged fragments. researchgate.net The substituents on the ring play a significant role in directing the fragmentation pathways. For example, in a substituted isoxazole, fragments corresponding to the loss of the side chains or cleavage of the ring itself are typically observed.
A study of 3-heptyl-5-(3-methoxyphenyl)isoxazole using GC-MS provides a relevant example of fragmentation in a 3,5-disubstituted isoxazole. rsc.org The mass spectrum showed a molecular ion peak [M+] at m/z 273 and significant fragment ions at m/z 230, 202, and 189, corresponding to various bond cleavages. rsc.org For this compound, one would expect to see fragments resulting from the loss of the isopentyl group or parts of it, as well as fragments characteristic of the methylisoxazole ring.
Table 2: Example GC-MS Fragmentation Data for 3-Heptyl-5-(3-methoxyphenyl)isoxazole This table illustrates typical mass spectrometry fragmentation data for a 3,5-disubstituted isoxazole derivative.
| m/z | Relative Intensity (%) | Putative Fragment |
| 273 | 18 | [M]+ |
| 230 | 19 | [M-C3H7]+ |
| 202 | 64 | [M-C5H11]+ |
| 189 | 100 | [M-C6H12]+ |
| Data sourced from the analysis of a related isoxazole derivative. rsc.org |
Integration of Experimental and Computational Spectroscopic Data for Validation
The integration of experimental spectroscopic data with high-level computational methods provides a powerful approach for the unambiguous structural characterization and validation of compounds like this compound. Quantum chemical calculations, such as those based on DFT, are frequently used to predict and interpret experimental results. nih.gov
In the context of UV-Vis spectroscopy, theoretical calculations can predict the electronic transition energies and oscillator strengths, which can then be compared with the experimental absorption spectrum. researchgate.net This comparison helps in assigning the observed absorption bands to specific electronic transitions, such as π→π* or n→π*.
Similarly, for mass spectrometry, computational chemistry can be used to model the fragmentation pathways of the parent ion. acs.org By calculating the energies of different potential fragments and the transition states connecting them, researchers can predict the most likely fragmentation patterns. These theoretical predictions can then be compared with the experimental mass spectrum obtained from techniques like CID, helping to confirm the structure of the original molecule and understand its dissociation chemistry. acs.org For instance, studies on deprotonated isoxazole and 3-methyl isoxazole have utilized direct chemical dynamics simulations to study fractionation patterns, revealing that a nonstatistical shattering mechanism can dominate the CID dynamics. acs.org This synergy between theoretical and experimental approaches is crucial for a comprehensive and validated spectroscopic analysis of isoxazole derivatives.
Biological and Medicinal Chemistry Research on Isoxazole Derivatives Excluding Clinical Human Trial Data, Dosage, Administration, and Safety/adverse Effects
Broad Spectrum of Pharmacological Activities Associated with Isoxazole (B147169) Derivatives
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a key structural motif in a multitude of biologically active compounds. nih.govnih.govresearchgate.net Its unique chemical properties, including an electron-rich aromatic system and a labile nitrogen-oxygen bond, make it a versatile scaffold in medicinal chemistry. nih.govnih.gov Modifications to the isoxazole core have yielded a diverse library of derivatives with a wide array of pharmacological activities, making them significant candidates in the development of new therapeutic agents. wisdomlib.orgresearchgate.net These compounds have been extensively investigated for their potential to treat a variety of diseases and infections. nih.govnih.govmdpi.com Research has demonstrated that isoxazole derivatives possess significant antimicrobial, anticancer, anti-inflammatory, neuroprotective, and immunosuppressive properties, among others. nih.govrsc.orgnih.gov
Antimicrobial Efficacy (Antibacterial, Antifungal)
Isoxazole derivatives have shown considerable promise as antimicrobial agents, with numerous studies demonstrating their efficacy against a range of bacterial and fungal pathogens. nih.govresearchgate.net Commercially available drugs containing the isoxazole moiety, such as sulfamethoxazole, oxacillin, cloxacillin, and flucloxacillin, are used clinically to treat bacterial infections. nih.govresearchgate.net
Research has focused on synthesizing novel derivatives with enhanced potency and a broader spectrum of activity. ijpca.org For instance, the introduction of a thiophene (B33073) moiety to the isoxazole ring has been observed to increase its antimicrobial activity. nih.gov In one study, a series of 1-(4-methoxybenzyl)-2-butyl-4-chloro-5-(3-arylisoxazol-5-yl)-1H-imidazoles were synthesized and evaluated. Several of these derivatives possessed significant antimicrobial activity against various Gram-positive and Gram-negative bacterial strains. Another study on isoxazole ring-containing chalcones and dihydropyrazoles found that chalcones exhibited superior antibacterial activity, with one derivative containing a 2,4,6-trimethoxyphenyl ring (compound 28) showing potent activity (MIC = 1 µg/mL), greater than the standard ciprofloxacin. nih.gov Conversely, the dihydropyrazole derivatives demonstrated remarkable antifungal activity. nih.gov
The position and nature of substituents on the phenyl ring attached to the isoxazole core play a crucial role in determining the antimicrobial activity. ijpca.orgnih.gov Studies on 3,5-diaryllisoxazoles screened against Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Klebsiella pneumoniae revealed that some compounds exhibited promising antimicrobial activities. arcjournals.org Similarly, certain isoxazoline (B3343090) derivatives with a methoxy (B1213986) group showed better results against bacterial strains, while those with a chlorine group were more effective against fungal strains. researchgate.net
Table 1: Selected Isoxazole Derivatives with Antimicrobial Activity
| Compound/Derivative Class | Target Organism(s) | Key Findings | Reference(s) |
|---|---|---|---|
| Isoxazole-containing Chalcone (B49325) (Compound 28) | Bacteria | Potent antibacterial activity (MIC = 1 µg/mL), superior to ciprofloxacin. | nih.gov |
| Isoxazole-containing Dihydropyrazole (Compound 46) | Fungi | Excellent antifungal activity (IC50 = 2 ± 1 µg/mL). | nih.gov |
| Imidazole-bearing Isoxazoles | Gram-positive & Gram-negative bacteria, Fungi | Several derivatives showed significant activity, comparable to standard drugs. | |
| 4,5-dihydro-5-(substitutedphenyl)-3-(thiophene-2-yl)isoxazoles | S. aureus, B. subtilis, E. coli, P. aeruginosa, A. niger, C. albicans | Introduction of thiophene moiety increases antimicrobial activity. | nih.gov |
| Methoxy-substituted Isoxazoline | Bacteria | Showed good activity against tested bacterial strains (12-16 mm zone of inhibition). | researchgate.net |
| Chlorine-substituted Isoxazoline | Fungi | Showed good activity against tested fungal strains (12-15 mm zone of inhibition). | researchgate.net |
Anticancer and Antiproliferative Potentials
The isoxazole scaffold is a prominent feature in the design of novel anticancer agents due to its versatile and effective role in cancer treatment. espublisher.comespublisher.com Isoxazole derivatives have demonstrated significant antiproliferative and pro-apoptotic activities in various cancer cell lines. nih.govspandidos-publications.com
One area of research involves modifying natural heat shock protein (HSP) inhibitors. Novel 3,4-isoxazolediamide and 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives were synthesized and showed potent antiproliferative and pro-apoptotic activities in human erythroleukemic K562 cells and glioblastoma cell lines (U251-MG and T98G). nih.govspandidos-publications.com These compounds were found to induce both early and late apoptosis. nih.gov
Other studies have explored different isoxazole-based structures. For example, N-phenyl-5-carboxamidyl isoxazoles showed notable potency, particularly against colon cancer cells. wisdomlib.org Similarly, 3-(1-benzofuran-2-yl)-5-(substituted aryl) isoxazole derivatives were identified as effective agents against HeLa cell lines. wisdomlib.org A study of isoxazole-containing chalcones and their dihydropyrazole derivatives revealed that the dihydropyrazoles had superior anticancer activity against the prostate cancer (DU-145) cell line. mdpi.com Specifically, compounds 39 and 45 showed excellent activity, greater than the standard drug Docetaxel. mdpi.com The anticancer mechanism for some newly synthesized compounds was found to be the induction of apoptosis in U87 glioblastoma cells. mdpi.com
Table 2: Selected Isoxazole Derivatives with Anticancer Activity
| Compound/Derivative Class | Cancer Cell Line(s) | Key Findings | Reference(s) |
|---|---|---|---|
| 3,4-Isoxazolediamides & 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridines | K562 (erythroleukemia), U251-MG & T98G (glioblastoma) | Demonstrated significant antiproliferative and pro-apoptotic activities. | nih.govspandidos-publications.com |
| Isoxazole-containing Dihydropyrazoles (Compounds 39 & 45) | DU-145 (prostate cancer) | Exhibited potential anticancer activity, greater than the standard Docetaxel. | nih.govmdpi.com |
| bis-5,5′-(3-(4′′-hydroxyphenyl)-isoxazole) (Compound 31) | NCI-60 cell line screen | Showed anticancer properties in the NCI in vitro primary anticancer screening. | mdpi.com |
| N-phenyl-5-carboxamidyl isoxazoles | Various cancer cell lines | Showed notable in vitro cytotoxicity, especially against colon cancer cells. | wisdomlib.org |
| 3-(1-benzofuran-2-yl)-5-(substituted aryl) isoxazoles | HeLa (cervical cancer) | Indicated potential as effective agents against HeLa cells. | wisdomlib.org |
Anti-inflammatory Actions
Isoxazole derivatives constitute a major class of potential therapeutics exhibiting anti-inflammatory properties. nih.govscholarsresearchlibrary.com The isoxazole ring is a core component of the selective COX-2 inhibitor valdecoxib, highlighting its importance in this therapeutic area. researchgate.netijpca.org
Research has shown that various isoxazole derivatives can inhibit key inflammatory mediators. Indolyl–isoxazolidines, for instance, significantly inhibited lipopolysaccharide (LPS)-induced production of TNF-α and IL-6 in macrophage THP-1 cells. nih.govmdpi.com In the carrageenan-induced paw edema model in rats, a standard method for assessing acute inflammation, these compounds showed anti-inflammatory effects comparable to indomethacin. nih.govmdpi.comscholarsresearchlibrary.com
Structure-activity relationship studies have provided insights into designing more potent anti-inflammatory agents. In one study, a series of isoxazole derivatives were synthesized from chalcones, and compounds TPI-7 and TPI-13 were found to be the most active, an effect attributed to the presence of a methoxy group at the para position. scholarsresearchlibrary.com Another study synthesized indole-linked isoxazoles, with one compound showing a 77.42% reduction in paw edema after 4 hours. rsc.org Furthermore, novel 3-phenyl-5-furan isoxazole derivatives were evaluated for their ability to inhibit COX-2, with one compound exhibiting notable potency. rsc.org
Table 3: Selected Isoxazole Derivatives with Anti-inflammatory Activity
| Compound/Derivative Class | Model/Target | Key Findings | Reference(s) |
|---|---|---|---|
| Indolyl–isoxazolidines (Compound 9a) | LPS-induced THP-1 cells; Carrageenan-induced paw edema | Significantly inhibited TNF-α and IL-6 production; potency comparable to indomethacin. | nih.govmdpi.com |
| Indole-linked Isoxazoles (Compound 146) | Carrageenan-induced paw edema | Showed the highest anti-inflammatory activity with a 77.42% reduction in edema. | rsc.org |
| 3-phenyl-5-furan Isoxazoles (Compound 150) | COX-2 Inhibition Assay | Exhibited potency in inhibiting COX-2 with an IC50 value of 9.16 ± 0.38 µM. | rsc.org |
| Isoxazole Derivatives (TPI-7, TPI-13) | Carrageenan-induced paw edema | Found to be the most active compounds, attributed to a para-methoxy group. | scholarsresearchlibrary.com |
| p-etoxyphenylamid and p-chlorophenylamid of 5-benzoylamino-3-methyl-4-isoxazolecarboxylic acid | In vivo models | Demonstrated strong anti-inflammatory activity. | nih.gov |
Neuroprotective Effects
Isoxazole derivatives are emerging as promising candidates for neuroprotection, with studies investigating their ability to protect neuronal cells from damage implicated in neurodegenerative disorders. nih.govnih.govnbinno.com The mechanism of action often involves shielding neurons from oxidative stress, a key factor in conditions like Alzheimer's and Parkinson's disease. nbinno.comnih.gov
Research into chroman analogues bearing an isoxazole ring has yielded significant findings. A study focused on discovering non-cytotoxic isoxazole-substituted chromans with high neuroprotective activity synthesized 20 new compounds. nih.gov These compounds were evaluated for their activity against oxidative stress-induced death (oxytosis) of neuronal HT22 cells. The majority of the new analogues displayed high in vitro neuroprotective activity, with EC50 values below 1 µM. nih.gov The study also highlighted that the substitution pattern on the isoxazole ring influences activity, with 3-aryl-5-(chroman-5-yl)-isoxazoles showing higher neuroprotective effects. nih.gov
Immunosuppressive Properties
A significant number of isoxazole derivatives display immunosuppressive activities. nih.govmdpi.com These compounds have been shown to modulate immune responses in various in vitro and in vivo models. nih.gov
One notable example is an isoxazolo[5,4-e]triazepine derivative (compound RM33), which demonstrated very potent immunosuppressive activities in mouse models. nih.gov This compound effectively suppressed both humoral and cellular immune responses. nih.gov In other research, new lead structures of the isoxazole system revealed strong immunosuppressive activities in the humoral immune response and proliferative response of lymphocytes. nih.gov
A series of N′-substituted derivatives of 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide were synthesized and tested for their ability to inhibit the proliferation of human peripheral blood mononuclear cells (PBMCs). researchgate.net One compound, MM3, was selected for further investigation due to its strong antiproliferative activity and lack of toxicity. It was shown to inhibit LPS-induced tumor necrosis factor (TNF-α) production and elicit a proapoptotic action in Jurkat cells, which may account for its immunosuppressive effects. researchgate.net
Other Relevant Biological Activities (e.g., analgesic, anticonvulsant, antitubercular, antidiabetic)
Beyond the aforementioned activities, the isoxazole scaffold has been incorporated into molecules designed to elicit a range of other biological effects. researchgate.netijpca.org
Analgesic Activity: Certain isoxazole derivatives have demonstrated significant pain-relieving effects. ijpca.org For example, indolyl–isoxazolidines and isoxazole–mercaptobenzimidazole hybrids have been reported to possess potent analgesic and anti-inflammatory properties. nih.govmdpi.com
Anticonvulsant Activity: The isoxazole ring is present in the approved anticonvulsant drug zonisamide. researchgate.net Research continues to explore new derivatives for treating epilepsy. researchgate.netwisdomlib.org
Antitubercular Activity: With the rise of drug-resistant tuberculosis, new therapeutic agents are urgently needed. Isoxazole derivatives have shown promise in this area. researchgate.netresearchgate.net Curcumin (B1669340) isoxazole derivatives, in particular, have been investigated for their activity against Mycobacterium tuberculosis, with one compound showing significantly more activity than the parent compound curcumin and the standard drugs kanamycin (B1662678) and isoniazid. mdpi.com Other studies have synthesized isoxazole-incorporated 1,2,3-triazole derivatives and pyrazole/isoxazole derivatives containing thiochromeno moieties, some of which exhibited good antitubercular activity. researchgate.netrsc.org
Antidiabetic Activity: Isoxazole derivatives have also been investigated for their potential in managing diabetes. nih.govnih.gov
Enzyme Inhibition and Receptor Binding Studies
The isoxazole scaffold has been a subject of significant interest in medicinal chemistry due to its presence in various biologically active compounds. Researchers have extensively studied the ability of isoxazole derivatives to interact with and inhibit the function of several key enzymes involved in physiological and pathological processes.
Cyclooxygenase (COX) is a critical enzyme in the inflammatory pathway, existing in two primary isoforms, COX-1 and COX-2. The selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory drugs with reduced gastrointestinal side effects. Numerous isoxazole derivatives have been synthesized and evaluated for their COX inhibitory activity.
Studies have shown that 3,5-disubstituted isoxazoles can exhibit significant inhibitory activity against both COX isoforms. For instance, a series of 3-(3-methylthiophen-2-yl)-5-(3,4,5-trimethoxyphenyl)isoxazole derivatives were synthesized and showed notable inhibition of COX-2. One particular compound from this series demonstrated significant anti-inflammatory properties in preclinical models.
The nature and position of substituents on the isoxazole ring play a crucial role in determining both the potency and selectivity of COX inhibition. For example, in a study of isoxazole-carboxamide derivatives, the substitution pattern on the phenyl rings attached to the isoxazole core was found to significantly influence activity. A compound bearing a 3,4-dimethoxy substitution on one phenyl ring and a chlorine atom on another pushed the 5-methyl-isoxazole ring into a secondary binding pocket of the COX-2 enzyme, resulting in potent and selective inhibition.
Table 1: Cyclooxygenase (COX) Inhibition by Selected Isoxazole Derivatives
| Compound ID | Substituents | Target Enzyme | IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Derivative A | 3-(4-methoxyphenyl)-5-phenylisoxazole | COX-1 | 5.2 | 0.8 |
| COX-2 | 6.5 | |||
| Derivative B | 3-(4-fluorophenyl)-5-(pyridin-4-yl)isoxazole | COX-1 | 1.8 | 3.6 |
| COX-2 | 0.5 | |||
| Derivative C | 3,5-bis(4-methylphenyl)isoxazole | COX-1 | 0.75 | 1.2 |
| COX-2 | 0.62 |
Note: The data in this table is illustrative and compiled from various studies on isoxazole derivatives. It does not represent the specific compound 5-Isopentyl-3-methylisoxazole.
Secretory phospholipase A2 (sPLA2) enzymes are implicated in a variety of inflammatory diseases due to their role in the production of arachidonic acid, a precursor to prostaglandins (B1171923) and leukotrienes. Consequently, the inhibition of sPLA2 is a promising therapeutic strategy.
Research into isoxazole-containing compounds has demonstrated their potential as sPLA2 inhibitors. For example, a series of indole-containing isoxazole derivatives were synthesized and showed significant s-PLA2 inhibitory activity in both in vitro and in vivo preclinical models. The isoxazole ring in these compounds serves as a key pharmacophoric element for interacting with the enzyme.
The structure-activity relationship studies of these derivatives revealed that the nature of the substituents on the isoxazole and indole (B1671886) rings is critical for potent sPLA2 inhibition. While specific data on this compound is not available, the general findings suggest that the lipophilic isopentyl group at the C-5 position could potentially enhance binding to the hydrophobic active site of sPLA2.
Insulysin, also known as insulin-degrading enzyme (IDE), is a zinc-metalloprotease responsible for the degradation of several bioactive peptides, including insulin (B600854) and amyloid-beta. Inhibition of insulysin has been proposed as a potential therapeutic approach for type 2 diabetes and Alzheimer's disease.
A thorough review of the scientific literature did not yield any studies specifically investigating this compound or other isoxazole derivatives as inhibitors of insulysin. The current research on insulysin inhibitors is primarily focused on peptide-based inhibitors, hydroxamic acids, and other small molecule scaffolds that are structurally distinct from isoxazoles. Therefore, the potential for this compound to inhibit insulysin remains an unexplored area of research.
The biological activity of isoxazole derivatives is underpinned by their ability to form non-covalent interactions with the amino acid residues within the active or allosteric sites of their target enzymes and receptors. These interactions, which include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions, are crucial for the binding affinity and selectivity of the compound.
Molecular docking studies have been widely used to elucidate the binding modes of isoxazole derivatives. For instance, in the context of COX inhibition, docking studies have revealed that the isoxazole core can fit into the hydrophobic channel of the enzyme's active site. The substituents on the isoxazole ring can then form specific interactions with key residues. A methyl group, such as in this compound, can contribute to hydrophobic interactions, while the nitrogen and oxygen atoms of the isoxazole ring can act as hydrogen bond acceptors.
In studies of other isoxazole derivatives targeting different proteins, similar principles of non-covalent interactions have been observed. The specific orientation and conformation of the isoxazole derivative within the binding pocket, dictated by these non-covalent forces, ultimately determine its inhibitory potency.
Structure-Activity Relationship (SAR) Investigations for Isoxazole Derivatives
The systematic investigation of how chemical structure relates to biological activity is a cornerstone of medicinal chemistry. For isoxazole derivatives, SAR studies have provided invaluable insights into the structural requirements for potent and selective biological activity.
The substitution pattern on the isoxazole ring is a key determinant of its biological properties. The 3- and 5-positions are particularly important for modulating activity.
Position 3: The substituent at the 3-position of the isoxazole ring has been shown to significantly influence the potency and selectivity of various biological activities. For example, in a series of COX inhibitors, the presence of an aryl group at this position was found to be crucial for high affinity binding. The electronic nature of this aryl group (i.e., the presence of electron-donating or electron-withdrawing groups) can further fine-tune the inhibitory profile. In this compound, the small and lipophilic methyl group at the 3-position would be expected to contribute to hydrophobic interactions within a binding pocket.
Position 5: The substituent at the 5-position often plays a critical role in directing the molecule to its target and can have a profound impact on its bioactivity. The isopentyl group in this compound is a moderately bulky and highly lipophilic alkyl chain. In many enzyme active sites, which often contain hydrophobic pockets, such a group can significantly enhance binding affinity through favorable hydrophobic interactions. For instance, in the context of sPLA2 inhibition, a lipophilic tail is often a key feature of potent inhibitors, as it can mimic the fatty acid portion of the natural substrate.
The combination of a small alkyl group at the 3-position and a larger lipophilic group at the 5-position, as seen in this compound, represents a common motif in the design of isoxazole-based bioactive compounds. The interplay between the size, shape, and electronic properties of these substituents is what ultimately dictates the compound's interaction with its biological target.
Table 2: Structure-Activity Relationship of 3,5-Disubstituted Isoxazoles
| R¹ (at C3) | R² (at C5) | General Bioactivity Trend | Potential Interaction Type |
| Small Alkyl (e.g., Methyl) | Aryl | Often associated with potent enzyme inhibition (e.g., COX) | Hydrophobic (methyl) and π-π stacking (aryl) |
| Aryl | Small Alkyl (e.g., Methyl) | Can also lead to significant biological activity | π-π stacking (aryl) and hydrophobic (methyl) |
| Small Alkyl (e.g., Methyl) | Long Alkyl (e.g., Isopentyl) | Potentially enhanced lipophilicity, may favor binding to hydrophobic pockets | Hydrophobic interactions from both substituents |
| Aryl | Aryl | Frequently observed in potent and selective inhibitors | Extensive π-π stacking and hydrophobic interactions |
Note: This table provides a generalized summary of SAR trends observed across various studies of 3,5-disubstituted isoxazole derivatives.
Steric and Electronic Factors Influencing Biological Target Affinity
Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the isoxazole ring play a crucial role in determining the affinity and selectivity of these compounds for their targets. For instance, the presence of electron-withdrawing groups, such as trifluoromethyl or chloro groups, has been shown to enhance the biological activity of certain isoxazole derivatives. rsc.org These groups can influence the electron density of the isoxazole ring, thereby modulating its ability to participate in crucial interactions like hydrogen bonding and π-π stacking. mdpi.com
The size and shape of the substituents (steric factors) are also critical. Bulky groups can either promote or hinder binding, depending on the topology of the target's active site. For example, in a series of 4,5-diarylisoxazoles, the substitution pattern on the aryl rings was found to be a key determinant of their antimitotic activity. mdpi.com The presence of smaller hydrophobic substituents at specific positions can lead to a more pronounced biological effect compared to larger aromatic systems. nih.gov
The interplay of these steric and electronic factors is exemplified in the development of isoxazole-based inhibitors targeting various enzymes. For instance, in the design of cyclooxygenase-2 (COX-2) inhibitors, the hydrophobicity of the isoxazole substrate is essential for its affinity towards the active site. rsc.org The presence of two chloro groups at the ortho and para positions of a phenyl substituent was found to be crucial for this interaction. rsc.org
The following table summarizes the influence of substituent properties on the biological activity of isoxazole derivatives based on various studies.
| Factor | Substituent Property | Effect on Biological Activity | Example Target/Activity | Reference |
| Electronic | Electron-withdrawing groups (e.g., -CF3, -Cl) | Increased activity | Antimicrobial | rsc.org |
| Electronic | Electron-donating groups (e.g., -OCH3) | Enhanced anticancer activity | Anticancer | mdpi.com |
| Steric | Small hydrophobic groups (e.g., -CH3) | Pronounced impact on cell cycle | Anticancer | nih.gov |
| Steric | Bulky aromatic groups | Can either enhance or reduce activity depending on the target | Antimitotic | mdpi.com |
| Positional | Substitution at C3, C4, and C5 | Significantly alters biological profile | Various | nih.gov |
Rational Design Principles for Enhanced Selectivity and Potency
The development of isoxazole derivatives with improved therapeutic profiles relies heavily on rational design principles. nih.gov This approach leverages an understanding of the target's three-dimensional structure and the SAR of existing compounds to guide the synthesis of new molecules with enhanced selectivity and potency. rsc.org
One key principle is the strategy of active subunit combination, where the isoxazole core is linked to other pharmacophores known to interact with the target of interest. researchgate.net This can lead to hybrid molecules with synergistic or additive effects. Furthermore, structural modifications are guided by the goal of optimizing interactions with the target's binding site. This can involve introducing groups that can form specific hydrogen bonds, hydrophobic interactions, or electrostatic interactions with key amino acid residues. researchgate.net
For instance, in the design of potent inhibitors of the molecular chaperone Heat shock protein 90 (Hsp90), isoxazole-based compounds have been rationally designed to fit into the ATP-binding pocket of the protein. researchgate.net The isoxazole ring itself, with its two electronegative heteroatoms, is capable of forming hydrogen-bonding interactions that are not as readily achieved by other heterocyclic systems. nih.gov
The quest for selectivity is another critical aspect of rational drug design. By exploiting subtle differences in the binding sites of related proteins, it is possible to design isoxazole derivatives that preferentially bind to the desired target, thereby minimizing off-target effects. This has been demonstrated in the development of selective inhibitors for different isoforms of cyclooxygenase enzymes. nih.gov
Mechanistic Insights into Biological Action of Isoxazole Pharmacophores
Understanding the mechanism of action of isoxazole derivatives at the cellular and molecular level is crucial for their development as therapeutic agents. Research has shed light on how these compounds modulate cellular pathways and engage with their molecular targets to elicit a biological response.
A significant number of isoxazole derivatives exert their biological effects, particularly their anticancer activity, by inducing apoptosis, a form of programmed cell death. nih.govspandidos-publications.comespublisher.com The induction of apoptosis by these compounds is often characterized by morphological changes such as cell shrinkage, membrane blebbing, and chromatin condensation. espublisher.com
At the biochemical level, isoxazole derivatives have been shown to trigger the apoptotic cascade through various mechanisms. Some compounds can induce both early and late stages of apoptosis. nih.govspandidos-publications.com The process often involves the activation of caspases, a family of proteases that are central to the execution of apoptosis. researchgate.net The activation of key caspases, such as caspase-3 and caspase-9, has been observed in cancer cells treated with isoxazole derivatives. semanticscholar.org
A hallmark of apoptosis is the fragmentation of cellular DNA. espublisher.com Isoxazole compounds have been shown to induce DNA fragmentation in various cancer cell lines. espublisher.com This process is a downstream event in the apoptotic pathway, often resulting from the activation of caspase-activated DNases.
The table below provides examples of isoxazole derivatives and their observed effects on cellular pathways.
| Isoxazole Derivative Type | Cell Line(s) | Observed Cellular Effect | Reference |
| 3,4-isoxazolediamide derivatives | K562 (human erythroleukemic) | Induction of early and late apoptosis | nih.govspandidos-publications.com |
| 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives | K562 (human erythroleukemic) | Significant pro-apoptotic activity | nih.govspandidos-publications.com |
| Isoxazole derivative of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine | Colo205 (colon cancer) | G2/M cell cycle arrest and apoptosis | semanticscholar.org |
| Steroidal A-ring-fused isoxazoles | HeLa (cervical cancer) | Mitotic arrest and G2/M block of the cell cycle | nih.gov |
The biological effects of isoxazole derivatives are a direct consequence of their interaction with specific molecular targets within the cell. researchgate.net The isoxazole pharmacophore can interact with a variety of biological targets, including enzymes and receptors. researchgate.net
One of the well-studied molecular targets for isoxazole derivatives is Hsp90. researchgate.net This chaperone protein is crucial for the stability and function of numerous client proteins that are often implicated in cancer progression. researchgate.net Isoxazole-based inhibitors, such as Luminespib, bind to the ATP-binding site in the N-terminal domain of Hsp90, inhibiting its chaperone activity and leading to the degradation of its client proteins. researchgate.netbonviewpress.com This disruption of critical signaling pathways can ultimately induce apoptosis in cancer cells. bonviewpress.com
Other molecular targets for isoxazole derivatives include:
Cyclooxygenase (COX) enzymes: Isoxazole-containing compounds have been developed as selective inhibitors of COX-2, an enzyme involved in inflammation and pain. nih.gov
Tubulin: Certain steroidal isoxazoles have been shown to target the taxane-binding site on tubulin, leading to the stabilization of microtubules, mitotic arrest, and ultimately, cell death. nih.gov
Carbonic Anhydrase: Some isoxazole derivatives have demonstrated inhibitory activity against carbonic anhydrase, an enzyme involved in various physiological processes. nih.gov
Tyrosine Kinases: Isoxazole-based compounds have been investigated as inhibitors of tyrosine kinases, which play a critical role in cell signaling and proliferation. nih.gov
The interaction of isoxazole derivatives with their targets often involves a combination of hydrogen bonds, hydrophobic interactions, and electrostatic interactions. researchgate.net The nitrogen and oxygen atoms of the isoxazole ring are key features that can participate in hydrogen bonding with the target protein. nih.gov
Drug Design and Discovery Applications (Excluding Clinical Trials)
The versatility of the isoxazole scaffold has made it a valuable tool in modern drug design and discovery. rsc.org Computational approaches, in particular, have played a significant role in the identification and optimization of novel isoxazole-based drug candidates.
In silico methods, such as virtual screening and molecular docking, have become indispensable tools in the early stages of drug discovery for identifying promising isoxazole derivatives. researchgate.netukaazpublications.com Virtual screening involves the computational screening of large libraries of chemical compounds to identify those that are likely to bind to a specific biological target. researchgate.net
This process often begins with the selection of a known inhibitor or a reference compound, such as Luminespib for Hsp90, to search for structurally similar molecules in chemical databases like the ZINC database. researchgate.net The identified compounds are then filtered based on their drug-like properties, pharmacokinetics, and physicochemical characteristics using computational tools. bonviewpress.com
Molecular docking is then employed to predict the binding mode and affinity of the selected isoxazole derivatives to the target protein. researchgate.netnih.gov This technique simulates the interaction between the ligand (the isoxazole compound) and the protein at the atomic level, providing insights into the key interactions that stabilize the complex. researchgate.net The binding energies calculated from these simulations can help to rank the compounds in terms of their potential potency. researchgate.net
For example, a computer-based protocol was used to identify isoxazole derivatives as potential Hsp90 inhibitors. researchgate.net Screening of the ZINC database revealed several compounds with high binding affinities to Hsp90, with binding energies comparable to or better than the known inhibitor Luminespib. researchgate.net These in silico studies provide a strong foundation for the subsequent synthesis and experimental evaluation of these promising candidates. researchgate.net
The following table presents a summary of in silico approaches applied to isoxazole derivatives.
| Computational Method | Application | Target Example | Key Findings | Reference |
| Virtual Screening | Identification of potential inhibitors from large compound libraries | Hsp90 | Identified 36 isoxazole-based molecules as potential Hsp90 inhibitors from the ZINC database. | researchgate.net |
| Molecular Docking | Prediction of binding modes and affinities of ligands to a target protein | Hsp90 | Revealed compounds with binding energies ranging from -8.23 to -8.51 kcal/mol, indicating high binding affinity. | researchgate.net |
| Molecular Docking | Rationalizing inhibitory profiles and identifying key interactions | Carbonic Anhydrase | Supported in vitro enzyme inhibition results with computed binding energies. | acs.org |
| ADME-T Analysis | Prediction of absorption, distribution, metabolism, excretion, and toxicity properties | COX enzymes | Assessed the drug-likeness of synthesized isoxazole derivatives. | frontiersin.org |
Lead Optimization Strategies for Isoxazole Scaffolds
In the realm of drug discovery, lead optimization is a critical process that involves refining a biologically active compound to enhance its therapeutic properties. For isoxazole scaffolds, which are integral to numerous pharmacologically active molecules, several optimization strategies are employed to improve efficacy, selectivity, and pharmacokinetic profiles. rsc.orgbohrium.com These strategies primarily revolve around the chemical modification of the isoxazole core and its substituents. nih.gov
A primary strategy in the optimization of isoxazole-based lead compounds is the direct chemical manipulation of functional groups. nih.gov This can involve the addition or substitution of different chemical moieties on the isoxazole ring to modulate the compound's electronic and steric properties. For instance, structure-activity relationship (SAR) studies have shown that the introduction of electron-withdrawing groups, such as trifluoro and chloro groups, can significantly increase the biological activity of isoxazole derivatives. rsc.org The strategic placement of substituents is crucial, as their position on the isoxazole ring can dictate the compound's interaction with its biological target. rsc.orgnih.gov
Another key approach is SAR-directed optimization. nih.gov This involves systematically modifying the lead compound and evaluating the resulting analogs for biological activity. This iterative process helps in building a comprehensive understanding of the chemical features essential for the desired pharmacological effect. For example, in the development of isoxazole-based inhibitors, SAR studies have guided the modification of substituents to enhance binding affinity and selectivity for the target enzyme or receptor. mdpi.comdundee.ac.uk
The following table summarizes the lead optimization strategies for isoxazole scaffolds:
| Strategy | Description | Examples |
| Direct Chemical Manipulation | Modification of the lead compound by adding or swapping functional groups, making isosteric replacements, or adjusting ring systems. nih.govdanaher.com | Introduction of electron-withdrawing groups like trifluoro and chloro to enhance activity. rsc.org |
| Structure-Activity Relationship (SAR)-Directed Optimization | Systematic modification of the lead compound to establish relationships between chemical structure and biological activity, guiding further rational design. nih.gov | Modifying substituents on the isoxazole ring to improve binding affinity and selectivity for a target protein. mdpi.comdundee.ac.uk |
| Pharmacophore-Oriented Molecular Design | Significant modification of the core structure, potentially using techniques like scaffold hopping, to create novel compounds with improved properties while retaining key pharmacophoric features. nih.govarxiv.org | Designing novel isoxazole-containing scaffolds to enhance solubility and metabolic stability. nih.gov |
Role of Isoxazoles as Key Pharmacophores in Medicinal Chemistry
The isoxazole ring is a prominent five-membered heterocycle that serves as a key pharmacophore in a wide array of therapeutic agents. rsc.orgresearchgate.net Its significance in medicinal chemistry stems from its unique structural and electronic properties, which allow it to engage in various non-covalent interactions with biological targets, thereby modulating their function. bohrium.com The isoxazole moiety is found in a number of clinically approved drugs, highlighting its versatility and importance in drug design. nih.govrsc.org
The isoxazole ring system is characterized by the presence of an oxygen and a nitrogen atom in adjacent positions, which imparts a distinct electronic distribution and dipole moment to the ring. nih.gov This electronic nature allows the isoxazole ring to act as a bioisosteric replacement for other functional groups, such as amide or ester groups, leading to improved pharmacokinetic properties like enhanced metabolic stability and oral bioavailability.
The following table provides examples of isoxazole-containing drugs and their therapeutic roles:
| Drug | Therapeutic Class | Role of the Isoxazole Pharmacophore |
| Valdecoxib | Non-Steroidal Anti-Inflammatory Drug (NSAID) | The isoxazole ring is a key component of this selective COX-2 inhibitor. researchgate.netnih.gov |
| Sulfamethoxazole | Antibiotic | The isoxazole moiety is integral to its antibacterial activity against a wide range of pathogens. researchgate.net |
| Zonisamide | Anticonvulsant | The isoxazole ring is a crucial part of the chemical structure responsible for its antiepileptic effects. researchgate.netnih.gov |
| Leflunomide | Antirheumatic | This immunomodulatory drug contains an isoxazole ring that is opened in vivo to form the active metabolite. researchgate.net |
| Risperidone | Antipsychotic | The isoxazole moiety is part of the benzisoxazole scaffold in this atypical antipsychotic. nih.gov |
| Danazol | Endocrine Agent | This synthetic steroid possesses a fused isoxazole ring. nih.gov |
| Cloxacillin, Dicloxacillin, Flucloxacillin | Antibiotics | These are β-lactamase resistant penicillins that feature an isoxazole side chain. researchgate.netnih.gov |
The continued exploration of isoxazole derivatives in medicinal chemistry underscores their importance as privileged structures in the development of new therapeutic agents. rsc.orgwisdomlib.org The versatility of the isoxazole ring allows for the generation of diverse chemical libraries, which can be screened for a wide range of biological activities, paving the way for the discovery of novel drugs. researchgate.netijbpas.com
Emerging Trends and Future Research Directions for 5 Isopentyl 3 Methylisoxazole and Broader Isoxazole Chemistry
Advancements in Sustainable and Green Synthetic Methodologies
The synthesis of isoxazole (B147169) derivatives is undergoing a green revolution, moving away from traditional methods that often involve harsh conditions and hazardous solvents. mdpi.compreprints.org The focus is now on developing environmentally benign protocols that offer high efficiency, minimize waste, and reduce energy consumption. nih.govnih.gov These green chemistry approaches are crucial for the sustainable production of isoxazoles for various applications. researchgate.net
Key advancements in this area include:
Microwave-Assisted Synthesis: This technique significantly reduces reaction times and often improves product yields compared to conventional heating methods. nih.govresearchgate.net It is considered an energy-efficient and eco-friendly approach for producing structurally diverse organic compounds. researchgate.net
Ultrasonic Irradiation: Sonochemistry has emerged as a powerful tool, enhancing reaction rates and yields while operating under milder conditions. mdpi.compreprints.org Ultrasound-assisted multicomponent reactions, in particular, have shown promise for the sustainable synthesis of isoxazole scaffolds. mdpi.compreprints.org
Green Solvents and Catalysts: There is a growing emphasis on using water as a solvent, which is non-toxic and readily available. mdpi.compreprints.org Additionally, the use of agro-waste-based catalysts, such as water extract of orange fruit peel ash (WEOFPA), and nano-catalysts like nano-MgO, aligns with the principles of green chemistry by utilizing renewable resources and avoiding hazardous materials. nih.govresearchgate.net
Multicomponent Reactions (MCRs): MCRs are highly efficient processes where multiple starting materials react in a single step to form a complex product, thereby reducing the number of synthetic steps and the amount of waste generated. nih.gov
| Method | Key Advantages | Example Catalyst/Condition | Reference |
|---|---|---|---|
| Microwave-Assisted Synthesis | Faster reaction rates, higher yields, energy efficient | Solvent-free conditions | nih.govresearchgate.net |
| Ultrasonic Irradiation | Reduced reaction times, minimized byproducts, use of green solvents | Aqueous medium, itaconic acid | mdpi.compreprints.org |
| Agro-Waste Catalysis | Benign, eco-friendly, inexpensive, avoids hazardous solvents | WEOFPA/glycerol | nih.gov |
| Nano-Catalysis | High product yield, mild conditions, recoverable catalyst | Nano-MgO | researchgate.net |
Development of Novel Isoxazole-Based Scaffolds for Diverse Applications
The isoxazole ring is a versatile scaffold that is being extensively modified to create novel derivatives with a wide range of biological activities and applications in materials science. nih.govnih.govrsc.org The ability to introduce various substituents at different positions of the isoxazole ring allows for the fine-tuning of its physicochemical and pharmacological properties. ijpca.org
Recent developments have focused on synthesizing isoxazole-based scaffolds for:
Medicinal Chemistry: Isoxazole derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. nih.govnih.govrsc.org Researchers are designing novel isoxazole-containing molecules to act as potent inhibitors of various enzymes and receptors implicated in diseases. espublisher.comnih.gov For instance, new isoxazole-based heterocyclic hybrid compounds are being synthesized and evaluated for their anti-Candida potential. mdpi.com
Agrochemicals: The isoxazole core is present in some agrochemicals, and research is ongoing to develop new, more effective, and environmentally safer pesticides. nih.govrsc.org
Materials Science: Isoxazoles are being explored for their applications in materials science, including as photochromic materials, electrochemical probes, and components of dye-sensitized solar cells and liquid crystals. ingentaconnect.comukaazpublications.com
The synthesis of these novel scaffolds often involves advanced chemical techniques like transition metal-catalyzed cycloadditions and regioselective functionalization, which allow for the creation of more complex and bioactive derivatives. nih.govrsc.orgrsc.org
Exploration of Multi-Targeted Ligands and Polypharmacology Approaches
The traditional "one-drug, one-target" paradigm is being challenged by the complexity of many diseases. In response, there is a growing interest in developing multi-targeted ligands, which can simultaneously interact with multiple biological targets. nih.govrsc.orgresearchgate.net This approach, known as polypharmacology, is particularly relevant for multifactorial diseases like cancer and neurodegenerative disorders. nih.govrsc.org
The isoxazole scaffold is well-suited for the design of multi-targeted ligands due to its versatile chemical nature. nih.govresearchgate.net By incorporating different functional groups onto the isoxazole ring, researchers can create molecules that bind to multiple receptors or enzymes, potentially leading to enhanced therapeutic efficacy and a reduced likelihood of drug resistance. nih.govrsc.org The development of isoxazole-based PARP inhibitors for cancer therapy is an area of active research, highlighting the potential of these compounds to hit multiple pathways within cancer cells. nih.gov
Integration of Advanced Computational Predictions in Drug Design
Computational methods are playing an increasingly crucial role in the design and discovery of new isoxazole-based drugs. researchgate.netnih.govresearchgate.net These in silico techniques allow researchers to predict the properties of molecules before they are synthesized, saving time and resources. researchgate.net
Key computational approaches used in isoxazole research include:
Molecular Docking: This technique predicts how a molecule will bind to a specific protein target, providing insights into its potential biological activity. researchgate.netacs.org
Virtual Screening: Large databases of chemical compounds can be computationally screened to identify those with the highest probability of being active against a particular target. researchgate.netresearchgate.net
In Silico Toxicity Prediction: Computational models can be used to estimate the potential toxicity of a compound, helping to prioritize safer drug candidates for further development. nih.gov
ADME Prediction: The absorption, distribution, metabolism, and excretion (ADME) properties of a drug can be predicted using computational tools, which is essential for assessing its pharmacokinetic profile. researchgate.net
These computational predictions help to rationalize the design of new isoxazole derivatives with improved potency, selectivity, and drug-like properties. ukaazpublications.comresearchgate.netresearchgate.net
| Computational Method | Purpose | Example Application | Reference |
|---|---|---|---|
| Molecular Docking | Predicting binding affinity and interactions with biological targets | Screening isoxazole derivatives as potential Hsp90 inhibitors | researchgate.netresearchgate.net |
| Virtual Screening | Identifying potential drug candidates from large chemical libraries | Searching the ZINC database for isoxazole-based molecules | researchgate.netresearchgate.net |
| In Silico Toxicity Studies | Assessing the potential toxicity of new compounds | Evaluating isoxazole-based PARP inhibitors | nih.gov |
| ADME Prediction | Predicting the pharmacokinetic properties of drug candidates | Using tools like SwissADME to evaluate isoxazole derivatives | researchgate.net |
Synergistic Application of Experimental and Theoretical Methodologies in Research
The most powerful approach to modern drug discovery and materials science involves the close integration of experimental and computational methods. rsc.orgrsc.org In the context of isoxazole research, this synergy allows for a more efficient and rational design process.
Typically, the process begins with computational studies to design and screen potential isoxazole derivatives. researchgate.netacs.org The most promising candidates identified through these in silico methods are then synthesized in the laboratory. rsc.org Following synthesis, the compounds are characterized and their biological activities are evaluated through in vitro and in vivo experiments. rsc.org The experimental results are then used to refine the computational models, leading to a cycle of design, synthesis, and testing that accelerates the discovery of new and improved isoxazole-based compounds. rsc.org This iterative process, combining the predictive power of theoretical calculations with the definitive results of empirical testing, is essential for tackling the complex challenges of modern chemical research. rsc.orgrsc.org
Potential for Addressing Unmet Medical Needs through Isoxazole Research
The diverse biological activities of isoxazole derivatives position them as promising candidates for addressing a range of unmet medical needs. nih.govnih.govrsc.org The ongoing research into novel isoxazole scaffolds and multi-targeted ligands holds significant potential for the development of new therapies for diseases that are currently difficult to treat. nih.govresearchgate.net
Areas where isoxazole research may have a significant impact include:
Oncology: The development of novel isoxazole-based anticancer agents, including those that can overcome drug resistance, is a major focus of current research. nih.govespublisher.comnih.gov
Infectious Diseases: With the rise of antibiotic resistance, there is an urgent need for new antimicrobial agents. Isoxazole derivatives have shown promise as antibacterial and antifungal compounds. nih.govmdpi.com
Neurodegenerative Diseases: The neuroprotective effects of some isoxazole compounds suggest their potential for the treatment of diseases such as Alzheimer's. nih.govnih.govrsc.org
Inflammatory Diseases: Isoxazoles have demonstrated anti-inflammatory properties, making them attractive candidates for the development of new treatments for chronic inflammatory conditions. nih.govijpca.orgmdpi.com
The continued exploration of isoxazole chemistry, driven by advancements in synthesis, pharmacology, and computational design, is expected to yield new and effective therapeutic agents in the coming years. nih.govnih.govrsc.orgresearchgate.net
Q & A
Q. What are the key structural features and nomenclature considerations for 5-Isopentyl-3-methylisoxazole?
The compound features an isoxazole core substituted with a 3-methyl group and a 5-isopentyl chain. Its IUPAC name, 3-methyl-5-[7-(4-(4-methyl-4,5-dihydro-1,3-oxazol-2-yl)phenoxy)heptyl]isoxazole , reflects its complex substituents. The isopentyl chain (7-heptyl linker) and oxazolyl-phenoxy moiety contribute to its extended hydrophobic domain, which is critical for interactions in pharmacological assays. Nomenclature must adhere to IUPAC rules, as conflicting synonyms (e.g., "WIN I(S)") can lead to ambiguity in literature searches .
Q. What synthetic methodologies are commonly employed for this compound?
Synthesis typically involves multi-step reactions:
- Step 1 : Formation of the isoxazole core via cycloaddition of nitrile oxides to alkynes under hypervalent iodine catalysis, as demonstrated in analogous isoxazole syntheses .
- Step 2 : Functionalization of the 5-position using alkylation or coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .
- Step 3 : Introduction of the isopentyl chain via nucleophilic substitution or Mitsunobu reactions .
Key challenges include controlling regioselectivity and minimizing side products during alkyl chain elongation .
Q. How should researchers handle stability and storage of this compound?
- Stability : The compound is chemically stable under inert atmospheres but may degrade upon prolonged exposure to light or moisture due to the oxazole ring’s sensitivity .
- Storage : Store at –20°C in amber vials with desiccants. Conduct periodic NMR or HPLC analyses to monitor purity .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yield and purity in large-scale synthesis?
- Temperature Control : Maintain 0–5°C during nitrile oxide cycloaddition to suppress side reactions .
- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for coupling reactions to improve efficiency .
- Purification : Use preparative HPLC with a C18 column and gradient elution (acetonitrile/water) to resolve closely related impurities .
Q. What analytical techniques are most effective for validating structure and purity?
Q. How can researchers address solubility challenges in pharmacological assays?
- Co-solvents : Use DMSO (≤5% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .
- Derivatization : Introduce hydrophilic groups (e.g., carboxylates) at the heptyl chain’s terminal position without altering bioactivity .
Q. What strategies resolve contradictions in reported stability data across studies?
Q. How can researchers design derivatives to enhance bioactivity while minimizing toxicity?
Q. What toxicological considerations are critical for preclinical studies?
Q. How can computational methods aid in scaling up synthesis while maintaining quality?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
